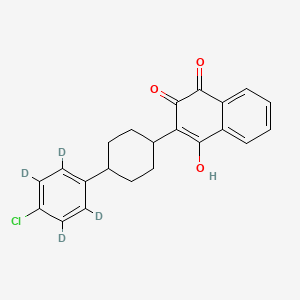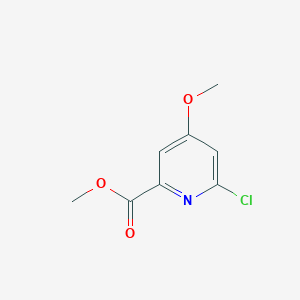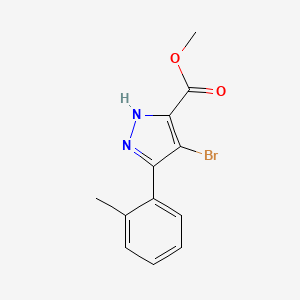
6-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid
Descripción general
Descripción
“6-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid” is a compound that contains a pyridinecarboxylic acid group and a 3,5-dimethylpiperidin-1-yl group . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound has an empirical formula of C11H14N2O2 .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyridine ring linked to a piperidine ring through a carbon-carbon bond . The pyridine ring is substituted at the 3-position with a carboxylic acid group and at the 6-position with a 3,5-dimethylpiperidin-1-yl group .Physical And Chemical Properties Analysis
The empirical formula of “this compound” is C11H14N2O2 . The molecular weight is 206.24 . The melting point is reported to be between 209-213 °C .Aplicaciones Científicas De Investigación
Antimicrobial and Antimycobacterial Activity
Nicotinic acid hydrazide derivatives, including those related to the specified compound, have been synthesized and evaluated for their antimicrobial and antimycobacterial activities. These derivatives exhibit promising biological activities, indicating their potential in developing new antimicrobial agents (R.V.Sidhaye et al., 2011).
Metabolism Studies
Studies on novel pyridone carboxylic acids, including derivatives with structural similarities to the compound of interest, have been conducted to understand their metabolism in vivo after oral administration to mice and rats. These investigations are crucial for drug development, providing insights into the metabolic stability and transformation of potential therapeutic agents (T. Uno et al., 1993).
Synthesis of Functionalized Pyridines
Research on the synthesis of functionalized pyridines through substitution reactions involving hetarenium-activated pentachloropyridine and bisnucleophiles has led to the creation of new compounds with potential applications in materials science and coordination chemistry (A. Schmidt et al., 2006).
Molecular Docking and In Vitro Screening
Novel pyridine and fused pyridine derivatives have been prepared and subjected to in silico molecular docking screenings, revealing moderate to good binding energies with target proteins. These compounds have also demonstrated antimicrobial and antioxidant activities, highlighting their therapeutic potential (E. M. Flefel et al., 2018).
Antioxidant Activity
The synthesis of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives and their evaluation for antioxidant activity have been reported. Some of these newly synthesized compounds have shown remarkable antioxidant properties compared to standard agents like ascorbic acid, indicating their potential for therapeutic applications (R. Zaki et al., 2017).
Propiedades
IUPAC Name |
6-(3,5-dimethylpiperidin-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-5-10(2)8-15(7-9)12-4-3-11(6-14-12)13(16)17/h3-4,6,9-10H,5,7-8H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVHRNACPIPVDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC=C(C=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



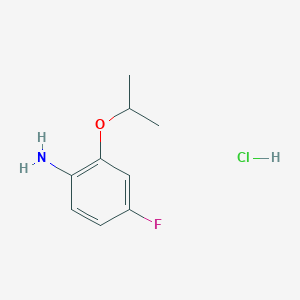
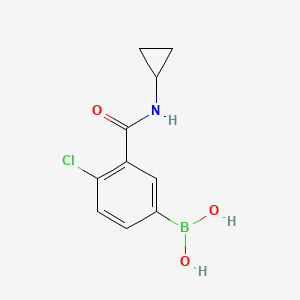
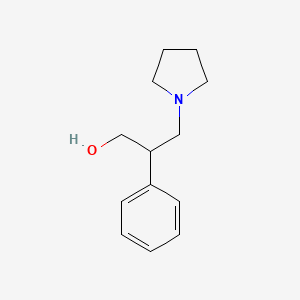

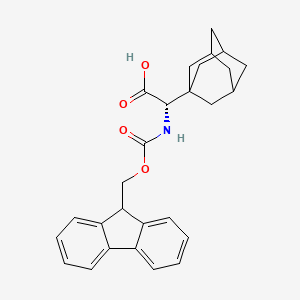


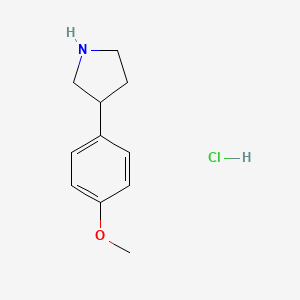
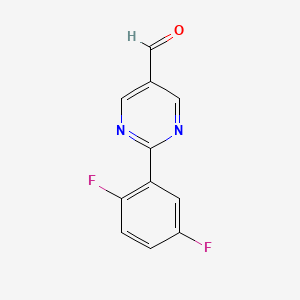
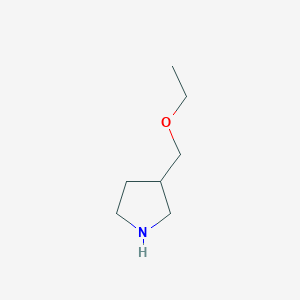
![2-(Methylthio)benzo[d]thiazol-6-ol](/img/structure/B1461951.png)
